Core Evidence Gap: Absence of Target-Specific Pharmacological Data
A thorough search fails to identify any peer-reviewed publication, patent example, or authoritative database record providing a quantitative activity measurement (e.g., IC50, EC50, Ki) for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide against a specific biological target [1]. The primary differentiation claim—enhanced binding affinity from its piperidin-4-ylmethyl linker—is stated by vendors but is unsubstantiated by experimental data [REFS-2, REFS-3]. In contrast, structurally related benzamides within patent families US9546164 and US9108903 have publicly disclosed potency values ranging from low nanomolar to micromolar levels against NaV channels [REFS-1, REFS-4]. Without target-specific quantitative data for this compound, no evidence-based differentiation claim can be made.
| Evidence Dimension | Target Binding Affinity (IC50) |
|---|---|
| Target Compound Data | No data found in public literature |
| Comparator Or Baseline | Related compounds in US9108903 show IC50 values from 6 nM to 12 nM [3] |
| Quantified Difference | Unquantifiable |
| Conditions | Manual and automated patch-clamp electrophysiology (e.g., PatchXpress) on NaV channels expressed in HEK293 cells (comparator data) |
Why This Matters
Claims of superior target engagement or selectivity cannot be validated, making it impossible to justify procurement over well-characterized analogs for target-based screening campaigns.
- [1] Search of public databases (PubChem, ChEMBL, BindingDB, Google Patents) for "1235284-23-7" and "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide" conducted on April 30, 2026, yielded no quantitative bioactivity data. View Source
- [2] Kuujia. (n.d.). CAS 1235284-23-7: N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3-fluorobenzamide. Retrieved April 30, 2026. View Source
- [3] BindingDB. (n.d.). BDBM160986 and BDBM160984: IC50 data from US9108903. Retrieved April 30, 2026. View Source
